molecular formula C8H11BrClNO2S B1526181 2-(4-Bromothiophen-2-yl)-2-(dimethylamino)acetic acid hydrochloride CAS No. 1354949-52-2

2-(4-Bromothiophen-2-yl)-2-(dimethylamino)acetic acid hydrochloride

Cat. No.: B1526181
CAS No.: 1354949-52-2
M. Wt: 300.6 g/mol
InChI Key: KYELIEUJNWFPML-UHFFFAOYSA-N
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Description

2-(4-Bromothiophen-2-yl)-2-(dimethylamino)acetic acid hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its bromothiophene ring and dimethylamino group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Bromination of Thiophene: Starting with thiophene, bromination at the 4-position can be achieved using bromine in the presence of a catalyst.

  • Formation of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the dimethylamino group.

  • Acidification: The final step involves the formation of the acetic acid derivative and subsequent hydrochloride salt formation.

Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis processes can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromothiophen-2-yl)-2-(dimethylamino)acetic acid hydrochloride can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Nucleophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and aldehydes.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Various derivatives with different functional groups.

Scientific Research Applications

2-(4-Bromothiophen-2-yl)-2-(dimethylamino)acetic acid hydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound can serve as a probe in biological studies to investigate cellular processes and interactions.

  • Medicine: It has potential therapeutic applications, such as in the treatment of certain diseases or as a precursor for drug development.

  • Industry: The compound can be utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(4-Bromothiophen-2-yl)-2-(dimethylamino)acetic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The bromothiophene ring and dimethylamino group play crucial roles in its biological activity, influencing processes such as enzyme inhibition, receptor binding, and signal transduction.

Comparison with Similar Compounds

  • 2-(4-Methylthiophen-2-yl)-2-(dimethylamino)acetic acid hydrochloride

  • 2-(4-Chlorothiophen-2-yl)-2-(dimethylamino)acetic acid hydrochloride

  • 2-(4-Iodothiophen-2-yl)-2-(dimethylamino)acetic acid hydrochloride

Uniqueness: 2-(4-Bromothiophen-2-yl)-2-(dimethylamino)acetic acid hydrochloride is unique due to its bromine atom, which imparts different chemical and physical properties compared to its chloro, iodo, and methyl counterparts. This difference can affect its reactivity, stability, and biological activity.

Properties

IUPAC Name

2-(4-bromothiophen-2-yl)-2-(dimethylamino)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S.ClH/c1-10(2)7(8(11)12)6-3-5(9)4-13-6;/h3-4,7H,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYELIEUJNWFPML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=CC(=CS1)Br)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354949-52-2
Record name 2-(4-bromothiophen-2-yl)-2-(dimethylamino)acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Bromothiophen-2-yl)-2-(dimethylamino)acetic acid hydrochloride
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2-(4-Bromothiophen-2-yl)-2-(dimethylamino)acetic acid hydrochloride
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2-(4-Bromothiophen-2-yl)-2-(dimethylamino)acetic acid hydrochloride
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2-(4-Bromothiophen-2-yl)-2-(dimethylamino)acetic acid hydrochloride
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2-(4-Bromothiophen-2-yl)-2-(dimethylamino)acetic acid hydrochloride
Reactant of Route 6
2-(4-Bromothiophen-2-yl)-2-(dimethylamino)acetic acid hydrochloride

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